molecular formula C18H17NO3S B12482210 Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate CAS No. 892596-79-1

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate

Cat. No.: B12482210
CAS No.: 892596-79-1
M. Wt: 327.4 g/mol
InChI Key: FVWCMFSTVFFTFR-UHFFFAOYSA-N
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Description

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a furan ring, which is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, where a furan derivative is reacted with a thiophene derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is unique due to its combined thiophene and furan moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

892596-79-1

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 4-[5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C18H17NO3S/c1-21-18(20)14-6-4-13(5-7-14)17-9-8-15(22-17)11-19-12-16-3-2-10-23-16/h2-10,19H,11-12H2,1H3

InChI Key

FVWCMFSTVFFTFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3

Origin of Product

United States

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